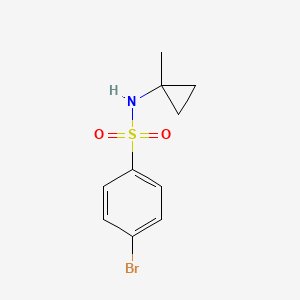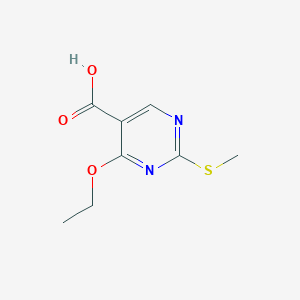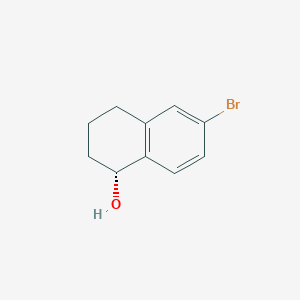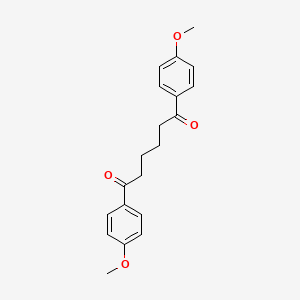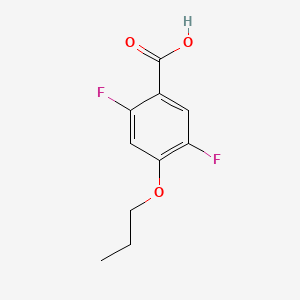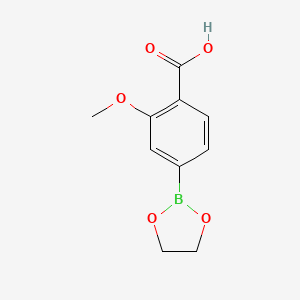
Benzyl (R)-pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (3R)-pyrrolidine-3-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in many biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3R)-pyrrolidine-3-carboxylate typically involves the esterification of pyrrolidine-3-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, including acids or bases, under mild to moderate conditions. For instance, the use of sulfuric acid or hydrochloric acid as a catalyst can facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of benzyl (3R)-pyrrolidine-3-carboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems, such as metal-free catalysts like tetrabutylammonium iodide (TBAI), can also be employed to achieve efficient synthesis under environmentally friendly conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (3R)-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl (3R)-pyrrolidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its pyrrolidine scaffold is commonly found in pharmaceuticals with diverse therapeutic effects.
Industry: In the industrial sector, benzyl (3R)-pyrrolidine-3-carboxylate can be utilized in the production of specialty chemicals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of benzyl (3R)-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzyl alcohol: A simple aromatic alcohol used in various chemical reactions.
Pyrrolidine: The parent compound of the pyrrolidine derivatives.
Benzyl benzoate: An ester with applications in pharmaceuticals and cosmetics.
Uniqueness: Benzyl (3R)-pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the combination of the benzyl group with the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
benzyl (3R)-pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(11-6-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m1/s1 |
InChI-Schlüssel |
HMWIMQPWNDDSFE-LLVKDONJSA-N |
Isomerische SMILES |
C1CNC[C@@H]1C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CNCC1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


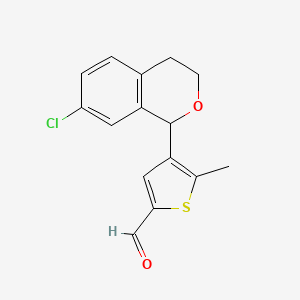
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)

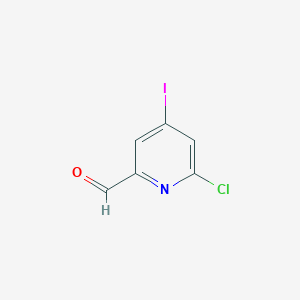
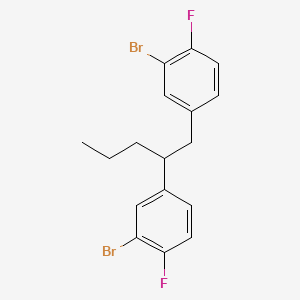
![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)

